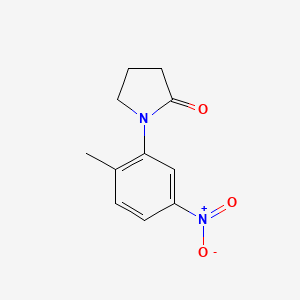
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is a compound that belongs to the class of pyrrolidinones, which are five-membered nitrogen-containing heterocycles. This compound has gained attention due to its potential biological and pharmaceutical activities, particularly its antibacterial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 2-methyl-5-nitrobenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-(2-Methyl-5-aminophenyl)-2-pyrrolidinone.
Substitution: Various substituted pyrrolidinone derivatives.
Oxidation: 1-(2-Carboxy-5-nitrophenyl)-2-pyrrolidinone.
科学的研究の応用
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its antibacterial activity against various bacterial strains.
Medicine: Potential use in the development of new antibacterial agents to combat drug-resistant bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The antibacterial activity of 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Exhibits similar antibacterial activity.
1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide: Another derivative with potential antibacterial properties.
Uniqueness
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone stands out due to its specific substitution pattern on the pyrrolidinone ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antibacterial agent make it a valuable compound in scientific research and pharmaceutical development .
生物活性
1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidinone ring with a nitrophenyl substituent, which contributes to its biological activity. The presence of the nitro group is significant as it can undergo reduction to form an amino group, enhancing its reactivity and potential interactions with biological targets.
Antibacterial Activity:
The antibacterial properties of this compound are primarily attributed to its ability to disrupt bacterial cell wall synthesis. It targets specific enzymes involved in peptidoglycan biosynthesis, crucial for maintaining cell wall integrity. By inhibiting these enzymes, the compound leads to bacterial cell lysis and death.
Anticancer Activity:
Research indicates that this compound exhibits anticancer effects against various cancer cell lines. For instance, it has shown cytotoxicity towards A549 lung adenocarcinoma cells, with structure-dependent activity observed among different derivatives. In vitro studies demonstrated that certain modifications to the compound could enhance its potency against cancer cells while minimizing toxicity to normal cells .
Antibacterial Activity
A study evaluated the antibacterial efficacy of 3-substituted derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, outperforming standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 3.12 | MRSA |
| Derivative B | 6.25 | MSSA |
| Derivative C | 12.5 | E. coli |
Anticancer Activity
In another study focused on anticancer properties, various derivatives were tested against A549 cells. The findings revealed that compounds with specific structural features showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 15 | A549 |
| Compound 2 | 25 | HeLa |
| Compound 3 | 10 | HCT116 |
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-8-4-5-9(13(15)16)7-10(8)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
UQBMYBQRYKGOIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















